COG-1410
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Overview
Description
COG-1410 is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of multiple amino acids, including leucine, alanine, serine, and arginine, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COG-1410 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
COG-1410 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
COG-1410 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions. For example, binding to a receptor may activate or inhibit a signaling cascade, affecting processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-L-alanyl-L-glutamine
- N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine
- N-acetyl-L-threonyl-(aR)-a-hydroxybenzenepropanoyl-2,3-didehydro-N-methylalanyl-L-alanyl-N-methyl-L-alanyl
Uniqueness
COG-1410 is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
878009-24-6 |
---|---|
Molecular Formula |
C64H121N21O14 |
Molecular Weight |
1408.8 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[(2S)-1-[[1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73)/t38-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
RPCLHYWMLWFFTE-VKTQGLPSSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
COG-1410; COG 1410; COG1410; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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